molecular formula C17H10BrClN2O2S2 B6122024 N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide

N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide

Cat. No.: B6122024
M. Wt: 453.8 g/mol
InChI Key: PMVRPYRXYIQNKZ-ZROIWOOFSA-N
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Description

N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide is a rhodanine-thiazolidinone hybrid compound characterized by a 1,3-thiazolidin-4-one core substituted with a 3-bromobenzylidene group at position 5 and a 2-chlorobenzamide moiety at position 2. This scaffold is synthesized via Knoevenagel condensation, a method widely employed for analogous thiazolidinone derivatives .

Properties

IUPAC Name

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O2S2/c18-11-5-3-4-10(8-11)9-14-16(23)21(17(24)25-14)20-15(22)12-6-1-2-7-13(12)19/h1-9H,(H,20,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVRPYRXYIQNKZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C17H10BrClN2O3S2
  • Molecular Weight : 420.3 g/mol
  • CAS Number : Not specified in the sources.
PropertyValue
Melting PointNot specified
SolubilityNot specified
LogPNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives have been reported, indicating effective antibacterial activity:

CompoundMIC (µg/mL)Target Bacteria
N-[5-(3-bromobenzylidene)-4-oxo...]3.00 - 12.28Staphylococcus aureus
N-[5-(3-bromobenzylidene)-4-oxo...]4.09 - 16.31Pseudomonas aeruginosa
N-[5-(3-bromobenzylidene)-4-oxo...]7.57 - 28.14Escherichia coli

These results suggest that the compound exhibits greater potency against Gram-positive bacteria compared to Gram-negative strains, consistent with findings from other thiazolidinone derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been predicted to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
  • Biofilm Disruption : Preliminary studies indicate some capacity for biofilm inhibition, although this effect is modest .

Case Studies

Several studies have evaluated the biological efficacy of related thiazolidinone compounds:

  • Study on Antimicrobial Potency :
    • A study assessed the antibacterial activity of various thiazolidinone derivatives against resistant bacterial strains.
    • Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics such as ampicillin .
  • Molecular Docking Studies :
    • Docking simulations revealed strong binding interactions between the compound and bacterial targets, suggesting a mechanism for its inhibitory effects.
    • Notable interactions include hydrogen bonding with critical amino acid residues in target enzymes .

Scientific Research Applications

Medicinal Chemistry

N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide exhibits significant potential in drug development due to its structural features that allow for interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that thiazolidinones exhibit antimicrobial properties. This compound's structure suggests it may inhibit bacterial growth by targeting specific enzymes or pathways involved in cell wall synthesis or metabolic processes.
  • Antitumor Properties : Preliminary research indicates that compounds with thiazolidinone scaffolds can exhibit cytotoxic effects against cancer cell lines. The incorporation of the bromobenzylidene moiety could enhance its selectivity and potency against tumor cells.

The compound's biological activity is attributed to its ability to modulate enzyme activity and influence cellular signaling pathways:

  • Enzyme Inhibition : this compound may act as an inhibitor of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation. This inhibition could lead to therapeutic applications in metabolic disorders.

Industrial Applications

The unique chemical structure of this compound allows for potential applications beyond medicinal chemistry:

  • Material Science : The thiazolidinone framework can be utilized in the development of novel materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide with structurally related rhodanine-thiazolidinone derivatives, focusing on substituent effects, synthesis efficiency, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position 5) Yield (%) Melting Point (°C) Notable Properties/Activities References
This compound (Target) 3-Bromobenzylidene N/A N/A High steric/electronic modulation
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 4-Chlorobenzylidene 90 186–187 High yield, methoxy enhances solubility
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) 5-Nitro-2-furylmethylene 58 159–160 Nitrofuran group for antimicrobial activity
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 2,3-Dibromo-5-ethoxy-4-hydroxybenzyl N/A N/A Drug candidate (docking energy: -5.7 kcal/mol)
3-Chloro-N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2,3-Dimethoxybenzylidene N/A N/A Enhanced solubility via methoxy groups

Key Observations:

Substituent Effects on Yield and Reactivity: The 4-chlorobenzylidene derivative (Compound 9) achieved a 90% yield, attributed to the electron-withdrawing chloro group stabilizing intermediates during Knoevenagel condensation . In contrast, nitrofuran-substituted analogs (e.g., Compound 13) showed lower yields (53–58%), likely due to steric hindrance from the nitro group . Methoxy or ethoxy substituents (e.g., Compounds 9, 11, 40 in ) generally improve solubility, as seen in their NMR spectra .

Biological Activity Trends: Nitrofuran-containing derivatives (e.g., Compound 13) are associated with antimicrobial activity, aligning with known nitrofuran pharmacophores .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, the 4-chlorobenzylidene derivative (Compound 9 ) melts at 186–187°C, higher than the less symmetric nitrofuran analog (Compound 13 , 159–160°C) .

Methoxy groups in Compound 11 () and dimethoxybenzylidene in increase electron density, favoring π-π stacking in biological targets .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

Thiourea reacts with α-halo carbonyl compounds (e.g., ethyl 2-bromoacetate) in ethanol under reflux to form 2-thioxo-1,3-thiazolidin-4-one. For example:

Thiourea+BrCH2COOEtEtOH, Δ2-thioxo-thiazolidin-4-one+HBr\text{Thiourea} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{EtOH, Δ}} \text{2-thioxo-thiazolidin-4-one} + \text{HBr}

Yields typically exceed 70% when using potassium carbonate as a base. Modifications include substituting ethyl bromoacetate with methyl bromopyruvate to introduce keto groups at position 4.

Cysteine-Based Cyclization

L-cysteine derivatives undergo cyclization with carbonyl reagents (e.g., aldehydes or ketones) in acidic media. This method offers stereochemical control but requires stringent anhydrous conditions.

SolventCatalystTime (h)Yield (%)
EthanolAcetic acid678
ToluenePiperidine472
DMFNone865

Coupling of 2-Chlorobenzamide to the Thiazolidinone

The final step involves forming the amide bond between the thiazolidinone’s amine and 2-chlorobenzoyl chloride.

Acyl Chloride Activation

2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to generate 2-chlorobenzoyl chloride. Excess SOCl₂ is removed under vacuum.

Amide Bond Formation

The acyl chloride reacts with 5-(3-bromobenzylidene)-2-thioxo-1,3-thiazolidin-3-amine in the presence of a base:

Thiazolidinamine+2-ClC6H4COClEt3N, DCMTarget Compound+HCl\text{Thiazolidinamine} + \text{2-ClC}6\text{H}4\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}

Triethylamine (2.5 equiv) in DCM at 0–5°C minimizes side reactions. The crude product is washed with NaHCO₃ and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).

Purification and Characterization

Recrystallization

The compound is recrystallized from ethanol/water (3:1) to afford pale-yellow crystals (mp 198–202°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 8H, aromatic), 7.02 (s, 1H, CH=).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

Alternative Synthetic Routes

One-Pot Multistep Synthesis

Combining cyclocondensation, Knoevenagel reaction, and amidation in a single reactor reduces purification steps. Yields drop slightly (55–60%) due to intermediate instability.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the Knoevenagel step, improving yields to 85%.

Challenges and Mitigation Strategies

  • Low Solubility : DMF or DMSO enhances solubility during coupling reactions.

  • Oxidation of Thioxo Group : Conduct reactions under nitrogen atmosphere.

  • Regioselectivity : Use bulky bases (e.g., DBU) to direct amide formation to the desired nitrogen .

Q & A

Basic Research Questions

Q. What synthetic routes are established for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 3-bromobenzaldehyde derivatives with thiazolidinone precursors. Key steps include cyclization under acidic conditions (e.g., acetic acid) and purification via recrystallization. Yield optimization involves adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiazolidinone), temperature control (80–100°C), and catalyst selection (e.g., piperidine for Knoevenagel condensation) . Scalability to 125 mmol has been demonstrated, requiring rigorous hazard analysis for solvent (e.g., acetonitrile) and reagent handling .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl (C=S, δ ~190 ppm).
  • XRD : Monoclinic crystal systems (space group P21/nP2_1/n) with unit cell parameters (e.g., a=5.4690A˚,b=30.5591A˚a = 5.4690 \, \text{Å}, b = 30.5591 \, \text{Å}) confirm planar thiazolidinone rings and Z-configuration of the benzylidene moiety .

Q. What preliminary biological activities are reported, and under what assay conditions?

  • Methodological Answer : Early studies screen for antimicrobial or anticancer activity using:

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus or E. coli) at 50–200 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC50_{50} values reported in µM ranges. Assays require DMSO as a solubilizing agent (<1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Uniform cell lines (e.g., ATCC-certified), solvent controls, and replicate experiments (n ≥ 3).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromo vs. chloro analogs) to isolate pharmacophoric features .
  • Meta-analysis : Cross-reference data with PubChem bioactivity databases to identify outliers .

Q. What computational approaches model the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., EGFR kinase). Parameterize force fields for thiocarbonyl and halogen interactions .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What challenges arise in scaling synthesis for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Purification : Column chromatography scalability; alternatives like centrifugal partition chromatography (CPC) improve throughput .
  • Thermal stability : Monitor exothermic peaks via DSC to prevent decomposition during large-scale reactions .
  • Regulatory compliance : Adhere to GHS hazard codes (e.g., H302 for oral toxicity) during handling and waste disposal .

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